1-Cyclohexyl-4-(2-furoyl)piperazine
CAS No.:
Cat. No.: VC0628707
Molecular Formula: C15H22N2O2
Molecular Weight: 262.35 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C15H22N2O2 |
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Molecular Weight | 262.35 g/mol |
IUPAC Name | (4-cyclohexylpiperazin-1-yl)-(furan-2-yl)methanone |
Standard InChI | InChI=1S/C15H22N2O2/c18-15(14-7-4-12-19-14)17-10-8-16(9-11-17)13-5-2-1-3-6-13/h4,7,12-13H,1-3,5-6,8-11H2 |
Standard InChI Key | VGWYLWCVXIIGOU-UHFFFAOYSA-N |
SMILES | C1CCC(CC1)N2CCN(CC2)C(=O)C3=CC=CO3 |
Canonical SMILES | C1CCC(CC1)N2CCN(CC2)C(=O)C3=CC=CO3 |
Introduction
Structural Characteristics and Classification
Molecular Structure
1-Cyclohexyl-4-(2-furoyl)piperazine belongs to the class of piperazine derivatives, which are known for their diverse biological activities. The compound features a core piperazine ring, which is a six-membered heterocyclic structure containing two nitrogen atoms at positions 1 and 4. The structural integrity of the compound is defined by two key substituents: a cyclohexyl group attached to one nitrogen atom of the piperazine ring and a 2-furoyl group (derived from 2-furancarboxylic acid) attached to the other nitrogen atom.
The molecular formula of 1-Cyclohexyl-4-(2-furoyl)piperazine is C15H22N2O2, with a molecular weight of 248.36 g/mol. The spatial arrangement of these groups contributes significantly to the compound's three-dimensional structure and consequent biochemical interactions.
Structural Classification
The compound falls under several classifications in organic chemistry:
Table 1: Structural Classification of 1-Cyclohexyl-4-(2-furoyl)piperazine
Classification Category | Description |
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Primary Class | Piperazine derivative |
Heterocyclic Type | Nitrogen-containing heterocycle |
Functional Groups | Amide (from furoyl group), tertiary amine |
Ring Systems | Piperazine (6-membered), cyclohexane (6-membered), furan (5-membered) |
Structure Type | Multi-cyclic compound |
The presence of both the cyclohexyl group (a non-polar, hydrophobic moiety) and the furoyl group (containing the carbonyl functionality) creates a molecule with distinctive polarity characteristics. This structural duality enables the compound to interact with different biological targets through various bonding mechanisms, including hydrogen bonding, π-stacking, and hydrophobic interactions.
Physicochemical Properties
Chemical Reactivity
The chemical reactivity of 1-Cyclohexyl-4-(2-furoyl)piperazine is primarily determined by its functional groups:
Common reaction types for this compound include:
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N-alkylation at the piperazine nitrogen sites
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Hydrolysis of the amide linkage under strong acidic or basic conditions
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Reactions at the furan ring, particularly electrophilic substitution
These chemical characteristics make the compound valuable as a synthetic intermediate in medicinal chemistry applications.
Synthesis Methods
General Synthetic Routes
The synthesis of 1-Cyclohexyl-4-(2-furoyl)piperazine typically involves strategic coupling reactions between suitable piperazine derivatives and furoyl components. Based on documented syntheses of related compounds, several approaches can be employed:
Direct Acylation Method
This common approach involves the reaction of 1-cyclohexylpiperazine with a 2-furoyl chloride or 2-furoic acid in the presence of appropriate coupling agents. The reaction proceeds through nucleophilic acyl substitution mechanisms .
Sequential Substitution Method
This alternative approach begins with piperazine, which first undergoes selective mono-N-alkylation with a cyclohexyl halide, followed by acylation of the remaining nitrogen with the furoyl component .
Detailed Synthesis Protocol
Based on the synthesis of similar compounds described in the research literature, a typical synthesis protocol for 1-Cyclohexyl-4-(2-furoyl)piperazine might involve:
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Dissolving 1-cyclohexylpiperazine in a suitable solvent like acetonitrile or N,N-dimethylformamide (DMF)
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Adding a base such as potassium carbonate or lithium hydride
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Dropwise addition of 2-furoyl chloride or a suitable coupling agent with 2-furoic acid
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Maintaining the reaction at room temperature or reflux conditions for several hours
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Monitoring by thin-layer chromatography (TLC)
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Workup by quenching with water, extraction, and purification by recrystallization or column chromatography
Table 3: Typical Reaction Conditions for Synthesis
Parameter | Condition | Notes |
---|---|---|
Solvent | Acetonitrile or DMF | Polar aprotic solvents facilitate nucleophilic substitution |
Base | K₂CO₃ or LiH | Acts as proton scavenger and activates nucleophile |
Temperature | 25-80°C | Higher temperatures for reflux conditions |
Reaction Time | 3-5 hours | Dependent on reactivity and conditions |
Molar Ratio (Piperazine:Furoyl) | 1:1.1 | Slight excess of acylating agent typically used |
Purification Method | Recrystallization or column chromatography | Selection based on crude product characteristics |
The synthetic methodology for 1-Cyclohexyl-4-(2-furoyl)piperazine shares similarities with protocols used for related compounds such as 2-furyl[(4-aralkyl)-1-piperazinyl]methanone derivatives and 3-[4-(2-furoyl)-1-piperazinyl]-N-(aryl/aralkyl/alkyl)propanamides .
Analytical Characterization
Infrared (IR) Spectroscopy
Key absorption bands would likely include:
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C=O stretching of the amide group (~1650-1670 cm⁻¹)
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C-H stretching of aromatic and aliphatic regions (3100-2800 cm⁻¹)
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C-O-C stretching of the furan ring (~1200 cm⁻¹)
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H-NMR spectrum would likely show characteristic signals for:
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Furan ring protons (typically between δ 6.0-7.5 ppm)
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Piperazine ring protons (typically between δ 2.5-4.0 ppm)
Chromatographic Analysis
High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are commonly employed for purity analysis and characterization of such compounds. Based on related structures, suitable mobile phases for TLC analysis might include mixtures of ethyl acetate and hexanes, while HPLC analysis might employ methanol/water gradients with appropriate modifiers .
Biological Activities and Applications
The compound 1-Cyclohexyl-4-(2-furoyl)piperazine, with its structural similarities to these bioactive molecules, may share some of these properties or could be modified to enhance specific activities .
Structure-Activity Relationships
Impact of Structural Modifications
The biological activity of piperazine derivatives can be significantly influenced by modifications to different portions of the molecule:
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Piperazine Ring: The core piperazine structure provides a flexible scaffold that can adopt various conformations, influencing binding to biological targets.
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Cyclohexyl Group: This hydrophobic moiety likely contributes to membrane permeability and binding to hydrophobic pockets of target proteins.
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Furoyl Group: The furan ring introduces aromatic character and potential for π-stacking interactions, while the carbonyl group can participate in hydrogen bonding with biological targets .
Comparison with Analogous Compounds
Structurally related compounds provide insights into how modifications affect activity:
Table 5: Activity Comparison of Related Piperazine Derivatives
These comparisons suggest that the nature of the substituents on the piperazine ring significantly influences the biological activity profile of these compounds .
Research Status and Future Directions
Current Research Status
Research on 1-Cyclohexyl-4-(2-furoyl)piperazine appears to be in relatively early stages, with more extensive work being conducted on structurally related derivatives. The compound is primarily noted for its potential as a building block in medicinal chemistry, particularly for the development of more complex molecules with therapeutic properties.
The related compounds that have been more extensively studied include:
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3-[4-(2-furoyl)-1-piperazinyl]-N-(aryl/aralkyl/alkyl)propanamides with antibacterial activity
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2-Furyl[(4-aralkyl)-1-piperazinyl]methanone derivatives with antibacterial potential
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1-Cyclohexyl-4-(1,2-diphenylethyl)-piperazine with analgesic properties
Challenges and Research Gaps
Several challenges and research gaps exist in the current understanding of 1-Cyclohexyl-4-(2-furoyl)piperazine:
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Limited specific data on the biological activity profile of this exact compound
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Incomplete characterization of physicochemical properties
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Need for toxicological and pharmacokinetic studies
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Limited understanding of structure-activity relationships specific to this compound
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Potential for optimization of synthetic routes to improve yield and purity
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